SR9186

Description

Propriétés

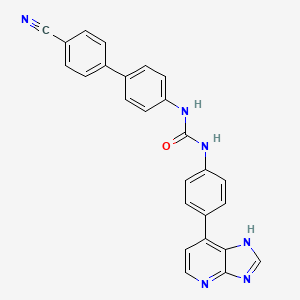

IUPAC Name |

1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N6O/c27-15-17-1-3-18(4-2-17)19-5-9-21(10-6-19)31-26(33)32-22-11-7-20(8-12-22)23-13-14-28-25-24(23)29-16-30-25/h1-14,16H,(H,28,29,30)(H2,31,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDMEJWMCJAMHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=C5C(=NC=C4)N=CN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SR9186: A Technical Guide to a Highly Selective CYP3A4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in human drug metabolism, responsible for the clearance of a significant portion of clinically used drugs. Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered therapeutic agents. The development of selective CYP3A4 inhibitors is crucial for both studying its metabolic pathways and for potential therapeutic applications as pharmacokinetic enhancers. This technical guide provides an in-depth overview of SR9186, a potent and highly selective inhibitor of CYP3A4. We will delve into its mechanism of action, comparative inhibitory potency, detailed experimental protocols for its evaluation, and the structural basis for its remarkable selectivity over the closely related CYP3A5 isoform.

Introduction to CYP3A4 and the Need for Selective Inhibition

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including pharmaceuticals, as well as endogenous compounds.[1] Of these, CYP3A4 is the most abundant and clinically significant isoform in the human liver and intestine, metabolizing approximately 50% of all prescribed drugs.[1] This broad substrate specificity, however, also makes CYP3A4 highly susceptible to inhibition by various compounds, leading to potentially harmful drug-drug interactions.[2]

The development of potent and selective CYP3A4 inhibitors is of great interest for several reasons. Firstly, they are invaluable research tools for "reaction phenotyping" studies, allowing scientists to delineate the specific contribution of CYP3A4 to the metabolism of a new chemical entity. Secondly, selective CYP3A4 inhibitors can be employed as "pharmacokinetic enhancers" or "boosters" in combination therapies. By inhibiting the metabolic clearance of a co-administered drug, they can increase its plasma concentration and therapeutic efficacy.

A significant challenge in developing CYP3A4 inhibitors has been achieving selectivity over CYP3A5, a closely related isoform that shares 87% amino acid sequence identity and a high degree of structural similarity in its active site.[2] Many existing CYP3A4 inhibitors, such as ketoconazole, also exhibit significant activity against CYP3A5, confounding experimental results and potentially leading to off-target effects in a clinical setting. This compound has emerged as a valuable tool to overcome this challenge due to its exceptional selectivity for CYP3A4.

This compound: A Potent and Selective CYP3A4 Inhibitor

This compound is a small molecule that has demonstrated high potency and over 1000-fold selectivity for the inhibition of CYP3A4 compared to CYP3A5.[3] This remarkable selectivity allows for the precise investigation of CYP3A4-mediated metabolism in complex biological systems, such as human liver microsomes, where both isoforms may be present.

Mechanism of Action

This compound acts as a competitive inhibitor of CYP3A4. It binds to the active site of the enzyme, preventing the substrate from binding and subsequent metabolism. The inhibition by this compound is not mechanism-based, meaning it does not require metabolic activation to exert its inhibitory effect and the inhibition is reversible.[3] Pre-incubation of this compound with human liver microsomes and NADPH does not significantly increase its inhibitory potency, further supporting a reversible, competitive mechanism of action.[3]

Quantitative Inhibitory Potency

The inhibitory potency of this compound against CYP3A4 has been quantified using various probe substrates. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity in the nanomolar range. For comparison, the IC50 and inhibitory constant (Ki) values for this compound and other common CYP3A4 inhibitors are summarized in the tables below.

Table 1: IC50 Values of this compound for CYP3A4 Inhibition with Various Substrates [3][4]

| Probe Substrate | IC50 (nM) |

| Midazolam (1'-hydroxylation) | 9 |

| Testosterone (6β-hydroxylation) | 4 |

| Vincristine (M1 formation) | 38 |

Table 2: Comparative Inhibitory Potency (IC50 and Ki) of CYP3A4 Inhibitors

| Inhibitor | Probe Substrate | IC50 (nM) | Ki (nM) | Reference |

| This compound | Midazolam | 9 | - | [3][4] |

| Testosterone | 4 | - | [3][4] | |

| Ketoconazole | Midazolam | - | 11 - 45 | [5] |

| Testosterone | - | 11 - 45 | [5] | |

| Ritonavir | Midazolam | 50 | - | [5] |

| Testosterone | - | 19 | [5] | |

| Cobicistat | - | 32 | - | [5] |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and protein concentration.

Pharmacokinetic Profile

In vitro studies have shown that this compound has a long half-life of 106 minutes in human liver microsomes (1 mg/mL), indicating sustained inhibition of CYP3A4 in an experimental setting.[3] At present, detailed in vivo pharmacokinetic data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively available in the public domain. Further preclinical studies are required to fully characterize its pharmacokinetic profile.

Experimental Protocols for CYP3A4 Inhibition Assays

The following sections provide detailed methodologies for two common in vitro assays used to determine the inhibitory potential of compounds against CYP3A4. These protocols are based on the use of human liver microsomes (HLMs) and specific probe substrates, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Midazolam 1'-Hydroxylation Inhibition Assay

This assay measures the inhibition of the CYP3A4-mediated conversion of midazolam to its primary metabolite, 1'-hydroxymidazolam.

Materials:

-

Human Liver Microsomes (HLMs)

-

Midazolam

-

This compound (or other test inhibitor)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic Acid

-

Internal Standard (e.g., deuterated 1'-hydroxymidazolam)

-

96-well plates

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of midazolam in a suitable solvent (e.g., methanol).

-

Prepare serial dilutions of this compound or the test inhibitor in the same solvent.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the following to each well:

-

Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)

-

Potassium Phosphate Buffer

-

This compound or test inhibitor at various concentrations (including a vehicle control).

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Immediately add midazolam to a final concentration that is close to its Km for CYP3A4 (typically 1-5 µM).

-

Incubate the reaction at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 1'-hydroxymidazolam from other components.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 1'-hydroxymidazolam and the internal standard.

-

-

-

Data Analysis:

-

Calculate the peak area ratio of 1'-hydroxymidazolam to the internal standard.

-

Plot the percentage of inhibition against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Testosterone 6β-Hydroxylation Inhibition Assay

This assay measures the inhibition of the CYP3A4-mediated conversion of testosterone to its major metabolite, 6β-hydroxytestosterone.

Materials:

-

Human Liver Microsomes (HLMs)

-

Testosterone

-

This compound (or other test inhibitor)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic Acid

-

Internal Standard (e.g., deuterated 6β-hydroxytestosterone)

-

96-well plates

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of testosterone in a suitable solvent (e.g., methanol).

-

Prepare serial dilutions of this compound or the test inhibitor.

-

Prepare the NADPH regenerating system.

-

-

Incubation:

-

Follow the same incubation setup as the midazolam assay, but use testosterone as the substrate. The final concentration of testosterone is typically around its Km for CYP3A4 (e.g., 20-50 µM).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction and prepare the samples for analysis as described for the midazolam assay.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 6β-hydroxytestosterone.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM: Monitor the specific precursor-to-product ion transitions for 6β-hydroxytestosterone and the internal standard.

-

-

-

Data Analysis:

-

Calculate the IC50 value as described for the midazolam assay.

-

Visualizing the Molecular Mechanisms and Experimental Workflows

CYP3A4 Catalytic Cycle and Inhibition

The following diagram illustrates the general catalytic cycle of CYP3A4 and the point of intervention by a competitive inhibitor like this compound.

This diagram shows that this compound competes with the substrate for binding to the ferric (Fe³⁺) state of the CYP3A4 enzyme. By forming a stable, but reversible, complex with the enzyme, this compound prevents the initiation of the catalytic cycle and subsequent substrate metabolism.

Experimental Workflow for Determining CYP3A4 Inhibition

The following workflow diagram outlines the key steps involved in assessing the inhibitory potential of a compound against CYP3A4 in vitro.

This diagram provides a clear, step-by-step overview of the experimental process, from reagent preparation to the final determination of the IC50 value.

Structural Basis of this compound Selectivity

The high selectivity of this compound for CYP3A4 over CYP3A5 can be attributed to subtle but critical differences in the active site architecture of the two enzymes. While the overall fold is highly conserved, variations in key amino acid residues create distinct topographies within the substrate-binding cavities.

This diagram illustrates that the subtle differences in the active site topographies of CYP3A4 and CYP3A5 lead to differential binding affinities for this compound. The more accommodating active site of CYP3A4 allows for a more favorable binding interaction, resulting in potent inhibition, while the more constrained active site of CYP3A5 leads to weaker binding and significantly less inhibition.

Conclusion

This compound represents a significant advancement in the development of selective CYP3A4 inhibitors. Its high potency and exceptional selectivity over CYP3A5 make it an invaluable tool for researchers in drug metabolism and development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the laboratory. As our understanding of the structural and functional nuances of CYP isoforms continues to grow, the development and application of highly selective probes like this compound will be instrumental in advancing the fields of pharmacology and toxicology.

References

- 1. youtube.com [youtube.com]

- 2. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences Between SR9186 and SR9009

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of SR9186 and SR9009, two research compounds that, despite their similar nomenclature, possess fundamentally distinct mechanisms of action, chemical structures, and biological effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering clarity on their disparate molecular targets and associated experimental considerations.

Executive Summary: Distinct Molecular Identities

This compound and SR9009 are not analogs and do not share a common therapeutic target. SR9009 is widely recognized as a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, key components of the circadian clock machinery.[1] In contrast, this compound (also known as ML368) is a potent and selective inhibitor of the cytochrome P450 enzyme CYP3A4, a critical enzyme in drug metabolism.[2][3] This fundamental difference in their primary biological targets dictates their entirely separate applications in biomedical research.

Chemical and Physical Properties

The chemical structures of this compound and SR9009 are distinct, reflecting their different molecular targets.

| Property | This compound (ML368) | SR9009 (Stenabolic) |

| Chemical Name | N-(4'-cyano[1,1'-biphenyl]-4-yl)-N'-[4-(3H-imidazo[4,5-b]pyridin-7-yl)phenyl]-urea | ethyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate |

| Molecular Formula | C₂₆H₁₈N₆O | C₂₀H₂₄ClN₃O₄S |

| Molecular Weight | 426.47 g/mol | 437.94 g/mol |

| CAS Number | 1361414-26-7 | 1379686-30-2 |

| Primary Target | Cytochrome P450 3A4 (CYP3A4) | Nuclear Receptors REV-ERBα and REV-ERBβ |

| Mechanism of Action | Inhibition | Agonism |

Mechanism of Action and Signaling Pathways

This compound: A Selective CYP3A4 Inhibitor

This compound functions as a potent and highly selective inhibitor of CYP3A4.[2][3] CYP3A4 is a major phase I drug-metabolizing enzyme, primarily found in the liver and intestine, responsible for the oxidative metabolism of a vast array of xenobiotics, including a large percentage of clinically used drugs.

The mechanism of this compound involves direct binding to the active site of the CYP3A4 enzyme, thereby preventing the metabolism of its substrates.[3] This inhibition can lead to significant drug-drug interactions, as the co-administration of this compound with a drug metabolized by CYP3A4 would result in increased plasma concentrations of that drug, potentially leading to toxicity.

SR9009: A REV-ERB Agonist

SR9009 is a synthetic ligand that binds to and activates the REV-ERB nuclear receptors, REV-ERBα and REV-ERBβ.[1] These receptors are crucial components of the core circadian clock, acting as transcriptional repressors of key clock genes, including Bmal1.[4]

By activating REV-ERB, SR9009 enhances the recruitment of co-repressors, leading to the suppression of target gene expression.[5] This modulation of the circadian machinery affects various physiological processes, including metabolism, inflammation, and sleep-wake cycles.[6][7] It is important to note that some studies have reported REV-ERB-independent effects of SR9009, suggesting potential off-target activities that warrant further investigation.[8][9]

Quantitative Data and In Vitro Efficacy

The following tables summarize the key quantitative data for this compound and SR9009, highlighting their distinct potencies and targets.

Table 1: In Vitro Activity of this compound

| Assay | Target | Substrate | IC₅₀ (nM) | Reference |

| Midazolam → 1'-hydroxymidazolam | CYP3A4 | Midazolam | 9 | [2] |

| Testosterone → 6β-hydroxytestosterone | CYP3A4 | Testosterone | 4 | [2] |

| Vincristine → Vincristine M1 | CYP3A4 | Vincristine | 38 | [2] |

| Midazolam → 1'-hydroxymidazolam | CYP3A5 | Midazolam | >60,000 | [3] |

| Testosterone → 6β-hydroxytestosterone | CYP3A5 | Testosterone | >60,000 | [3] |

Table 2: In Vitro Activity of SR9009

| Assay | Target | Cell Line | IC₅₀ / EC₅₀ (nM) | Reference |

| REV-ERBα Transcriptional Repression Assay | REV-ERBα | HEK293 | 670 | |

| REV-ERBβ Transcriptional Repression Assay | REV-ERBβ | HEK293 | 800 | |

| Bmal1 Luciferase Reporter Assay | REV-ERBα | - | 710 |

Experimental Protocols

This compound: CYP3A4 Inhibition Assay

A common method to determine the inhibitory potential of this compound on CYP3A4 is a fluorometric or LC-MS-based assay using human liver microsomes or recombinant CYP3A4.

Detailed Steps:

-

Preparation of Reagents: A reaction mixture is prepared containing human liver microsomes (or recombinant CYP3A4), a phosphate buffer (pH 7.4), and a specific CYP3A4 substrate (e.g., testosterone).

-

Incubation with Inhibitor: Various concentrations of this compound are added to the reaction mixture.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a solution of NADPH.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined time.

-

Reaction Termination: The reaction is stopped, typically by adding a cold organic solvent like acetonitrile.

-

Analysis: The formation of the metabolite (e.g., 6β-hydroxytestosterone) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation at each this compound concentration is compared to the control (no inhibitor), and the IC₅₀ value is calculated.

SR9009: REV-ERB Functional Assay (Cell-Based)

A common method to assess the activity of SR9009 is a cell-based reporter gene assay.

Detailed Steps:

-

Cell Transfection: A suitable cell line (e.g., HEK293) is co-transfected with an expression vector for REV-ERBα or REV-ERBβ and a reporter plasmid containing the luciferase gene under the control of a REV-ERB-responsive promoter (such as the Bmal1 promoter).

-

Cell Culture: The transfected cells are cultured to allow for gene expression.

-

Compound Treatment: The cells are then treated with various concentrations of SR9009 or a vehicle control.

-

Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for the compound to exert its effect on gene expression.

-

Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Normalization: The luciferase activity is often normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Data Analysis: The degree of repression of luciferase activity at each SR9009 concentration is used to calculate an IC₅₀ or EC₅₀ value.

Pharmacokinetic Profiles

This compound: this compound has been shown to have a long half-life (106 minutes) in incubations with 1 mg/ml human liver microsomes, indicating sustained CYP3A4 inhibition.[3]

SR9009: Pharmacokinetic studies in mice have indicated that SR9009 has a short half-life and low oral bioavailability, which has led to the use of intraperitoneal injections in many in vivo studies.[10]

Conclusion

This compound and SR9009 are fundamentally different research compounds with distinct molecular targets and mechanisms of action. This compound is a selective inhibitor of the drug-metabolizing enzyme CYP3A4, making it a tool for studying drug interactions and metabolism. In contrast, SR9009 is an agonist of the nuclear receptors REV-ERBα and REV-ERBβ, positioning it as a modulator of the circadian clock and related metabolic pathways. A clear understanding of these core differences is essential for the appropriate design and interpretation of experiments in drug discovery and development. Researchers should be mindful of the potential for REV-ERB-independent effects of SR9009 in their studies.

References

- 1. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological and Genetic Modulation of REV-ERB Activity and Expression Affects Orexigenic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological activation of rev-erbα suppresses LPS-induced macrophage M1 polarization and prevents pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]

The Discovery and Synthesis of SR9186 (ML368): A Selective CYP3A4 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR9186, also known as ML368, is a potent and highly selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the molecule's properties and the methodologies used for its characterization. The development of selective CYP3A4 inhibitors like this compound is crucial for dissecting the specific roles of CYP3A4 in drug metabolism and for mitigating potential drug-drug interactions.

Introduction

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs.[1] Among the various CYP isoforms, CYP3A4 is the most abundant in the human liver and intestine, and it is responsible for the metabolism of over 50% of clinically used drugs.[1][2] The significant contribution of CYP3A4 to drug metabolism makes it a key player in drug-drug interactions (DDIs). Inhibition of CYP3A4 can lead to elevated plasma concentrations of co-administered drugs, potentially causing adverse effects.

A major challenge in studying CYP3A-mediated metabolism is the presence of another closely related and functionally similar isoform, CYP3A5. Many existing CYP3A inhibitors lack sufficient selectivity to distinguish between CYP3A4 and CYP3A5, hindering the precise determination of the contribution of each enzyme to drug clearance. To address this, this compound (ML368) was developed as a highly selective chemical probe to investigate CYP3A4-dependent metabolism.

Discovery of this compound (ML368)

This compound was identified through a focused medicinal chemistry effort aimed at optimizing an initial screening hit from the imidazopyridine scaffold. The goal was to develop a potent inhibitor of CYP3A4 with high selectivity over CYP3A5. Structure-activity relationship (SAR) studies led to the synthesis of a series of analogs, culminating in the identification of this compound as a compound with exceptional potency and selectivity for CYP3A4.

Synthesis of this compound (ML368)

The chemical synthesis of this compound, with the IUPAC name 1-(4-(3H-imidazo[4,5-b]pyridin-7-yl)phenyl)-3-(4'-cyano-[1,1'-biphenyl]-4-yl)urea, follows a multi-step synthetic route. A general scheme for the synthesis is provided below.

Synthetic Scheme

Caption: General synthetic strategy for this compound (ML368).

Biological Activity and Selectivity

The inhibitory activity of this compound against CYP3A4 was evaluated using various probe substrates. The selectivity was determined by comparing its inhibitory potency against CYP3A4 to that against other CYP isoforms, particularly CYP3A5.

In Vitro Inhibition Data

The following table summarizes the IC50 values of this compound against CYP3A4 using different substrates.

| Probe Substrate | Enzyme | IC50 (nM) | Reference |

| Midazolam → 1'-hydroxymidazolam | CYP3A4 | 9 | [1] |

| Testosterone → 6β-hydroxytestosterone | CYP3A4 | 4 | [1] |

| Vincristine → Vincristine M1 | CYP3A4 | 38 | [1] |

Selectivity Profile

This compound demonstrates high selectivity for CYP3A4 over CYP3A5. While potent against CYP3A4, its inhibitory activity against CYP3A5 is significantly weaker, making it a valuable tool for distinguishing the metabolic activities of these two closely related enzymes.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of this compound.

General Synthesis of 1-(4-(3H-imidazo[4,5-b]pyridin-7-yl)phenyl)-3-(4'-cyano-[1,1'-biphenyl]-4-yl)urea (this compound)

The synthesis involves the preparation of two key intermediates: the imidazo[4,5-b]pyridine aniline derivative and the 4'-cyano-[1,1'-biphenyl]-4-isocyanate. The final urea linkage is formed by the reaction of the aniline with the isocyanate. The specific reaction conditions, including solvents, temperatures, and catalysts, are optimized for each step to ensure high yields and purity. Purification of intermediates and the final product is typically achieved through column chromatography and recrystallization.

Recombinant CYP Inhibition Assay

The inhibitory potential of this compound against CYP3A4 and other CYP isoforms is assessed using recombinant human CYP enzymes.

Workflow for CYP Inhibition Assay:

Caption: Experimental workflow for determining the IC50 of this compound.

Detailed Steps:

-

Preparation of Reagents: Solutions of this compound are prepared in a suitable solvent (e.g., DMSO) at a range of concentrations. A reaction mixture containing the recombinant CYP enzyme, a specific probe substrate (e.g., midazolam for CYP3A4), and buffer is prepared.

-

Incubation: The reaction is initiated by the addition of an NADPH-regenerating system and incubated at 37°C.

-

Reaction Quenching: The reaction is stopped at a specific time point by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate the protein.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein.

-

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite.

-

Data Analysis: The rate of metabolite formation is plotted against the concentration of this compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a suitable model.

In Vivo Pharmacokinetics and ADME

As of the latest available information, detailed in vivo pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound in animal models or humans have not been extensively published in the public domain. Such studies are crucial for understanding the in vivo disposition of the compound and for translating its in vitro activity to a potential in vivo setting.

Signaling Pathway Context

This compound's primary mechanism of action is the direct inhibition of CYP3A4's catalytic activity. CYP3A4 is a critical node in the broader network of xenobiotic metabolism. Its inhibition can have significant downstream effects on the pharmacokinetic profiles of numerous drugs.

Caption: Impact of this compound on the CYP3A4 metabolic pathway.

By selectively inhibiting CYP3A4, this compound can be used to:

-

Determine the precise contribution of CYP3A4 to the metabolism of a new chemical entity.

-

Phenotype individuals based on their CYP3A4 activity.

-

Investigate the potential for DDIs mediated by CYP3A4 inhibition.

Conclusion

This compound (ML368) is a valuable chemical tool for the study of drug metabolism. Its high potency and, most importantly, its exceptional selectivity for CYP3A4 over CYP3A5, allow for the precise dissection of the roles of these two critical drug-metabolizing enzymes. The information and protocols outlined in this technical guide provide a foundation for researchers to effectively utilize this compound in their studies, ultimately contributing to a better understanding of drug disposition and the prevention of adverse drug reactions. Further investigation into the in vivo properties of this compound will be beneficial for its broader application in preclinical and potentially clinical research.

References

Rationale for the Development of a Selective CYP3A4 Inhibitor: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytochrome P450 3A4 (CYP3A4) is the most abundant and clinically significant drug-metabolizing enzyme in humans, responsible for the metabolism of approximately 50% of all marketed drugs. Intentional inhibition of CYP3A4 is a validated clinical strategy known as "pharmacokinetic boosting," where a co-administered inhibitor increases the plasma concentration and therapeutic efficacy of a primary drug. However, existing potent CYP3A4 inhibitors, such as ritonavir and cobicistat, are non-selective and also inhibit the highly homologous CYP3A5 isoform. This lack of selectivity can lead to dangerous and unpredictable drug-drug interactions (DDIs), particularly for drugs predominantly cleared by CYP3A5. The development of a selective CYP3A4 inhibitor is a critical unmet need in pharmacology, promising the benefits of pharmacokinetic boosting while mitigating the risks associated with pan-CYP3A inhibition. This guide outlines the core rationale, supporting data, and key experimental methodologies that underpin the development of such a selective agent.

The Central Role of CYP3A4 in Drug Metabolism

CYP3A4 is a heme-containing monooxygenase primarily expressed in the liver and small intestine. Its large, flexible active site allows it to metabolize a vast array of structurally diverse xenobiotics. This broad substrate specificity makes it a central determinant of the oral bioavailability and systemic clearance for a multitude of drug classes.

Intentional Inhibition: The "Boosting" Strategy

For certain drugs, particularly those with high first-pass metabolism, rapid clearance by CYP3A4 can lead to low bioavailability and sub-therapeutic plasma concentrations. Co-administration of a potent CYP3A4 inhibitor can block this metabolic pathway, thereby "boosting" the substrate drug's exposure (AUC) and peak concentration (Cmax).[1] This strategy offers several clinical advantages:

-

Enhanced Efficacy: Maintaining higher, more consistent drug concentrations.

-

Lower Dosing: Allowing for reduced doses of the primary drug, which can decrease cost and dose-dependent side effects.[2]

-

Improved Patient Compliance: Potentially reducing dosing frequency.

A prime example is the use of ritonavir to boost the concentrations of HIV protease inhibitors like saquinavir or the active component of Paxlovid™ (nirmatrelvir).[1][2]

The Problem with Non-Selective Inhibition

The therapeutic utility of current CYP3A4 boosters is hampered by their inhibition of other CYP isoforms, most notably CYP3A5.

-

High Homology: CYP3A4 and CYP3A5 share approximately 83% amino acid sequence identity and high structural similarity, making the design of selective inhibitors challenging.[3][4]

-

CYP3A5 Genetic Polymorphism: A significant portion of the global population, particularly individuals of African ancestry, expresses active CYP3A5.[3]

-

Distinct Substrate Preferences: While there is overlap, some drugs are preferentially metabolized by CYP3A5. Key examples include the immunosuppressant tacrolimus and the anticancer agent vincristine .[3]

Co-administering a non-selective pan-CYP3A inhibitor (like ritonavir) with a CYP3A5-metabolized drug can dangerously elevate the drug's plasma levels, leading to life-threatening toxicity.[3] A selective CYP3A4 inhibitor would preserve the CYP3A5 metabolic pathway, ensuring the safe clearance of CYP3A5-dependent drugs.

Logical Rationale for Developing a Selective CYP3A4 Inhibitor

The clinical need and development logic can be visualized as a progression from a problem to an ideal solution.

Caption: Logical flow from clinical problem to the ideal selective solution.

Quantitative Impact of CYP3A4 Inhibition

The co-administration of a CYP3A4 inhibitor can dramatically alter the pharmacokinetics of a substrate drug. The following table summarizes the magnitude of this effect observed in clinical studies for several drug pairs. The Area Under the Curve (AUC) represents the total drug exposure over time.

| CYP3A4 Substrate | CYP3A4 Inhibitor | Approximate Fold-Increase in Substrate AUC | Clinical Implication |

| Midazolam | Ketoconazole | 10 to 16-fold[5][6] | Increased sedation, risk of respiratory depression |

| Felodipine | Itraconazole | 6-fold[7][8] | Excessive vasodilation, hypotension, edema |

| Saquinavir | Ritonavir | >20-fold (up to >50-fold reported)[9][10] | Enhanced antiviral efficacy (pharmacokinetic boosting) |

| Cyclosporine | Clarithromycin | Significant increase, often >2-fold[11][12] | Increased risk of nephrotoxicity and neurotoxicity |

| Buspirone | Diltiazem | >5-fold | Increased risk of dizziness and other CNS side effects |

Table 1: Examples of Clinically Observed Drug-Drug Interactions via CYP3A4 Inhibition.

Core Experimental Protocols

The characterization of a novel selective CYP3A4 inhibitor involves a series of standardized in vitro assays.

Protocol: Reversible CYP Inhibition Assay (IC₅₀ Determination)

This assay determines the concentration of an inhibitor required to reduce CYP3A4 activity by 50%.

-

Materials:

-

Pooled Human Liver Microsomes (HLM) or recombinant human CYP3A4 (rCYP3A4).

-

CYP3A4 probe substrate (e.g., Testosterone or Midazolam).

-

Test inhibitor compound (serial dilutions).

-

Phosphate buffer (pH 7.4).

-

NADPH regenerating system (cofactor).

-

Acetonitrile or Methanol (stop solution).

-

-

Procedure:

-

Prepare a master mix containing HLM (or rCYP3A4) and buffer in a 96-well plate.

-

Add the test inhibitor at various concentrations (typically 7-8 concentrations, e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).

-

Add the CYP3A4 probe substrate (at a concentration near its Kₘ).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 10 minutes) under linear reaction conditions.

-

Terminate the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

-

Centrifuge the plate to pellet the protein.

-

-

Analysis:

-

Analyze the supernatant for the formation of the specific metabolite (e.g., 6β-hydroxytestosterone) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Calculate the percent inhibition at each inhibitor concentration relative to the vehicle control.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Time-Dependent Inhibition (TDI) Assay (IC₅₀ Shift Method)

This assay identifies inhibitors that irreversibly inactivate the enzyme, often after being converted to a reactive metabolite.

-

Principle: The potency (IC₅₀) of a time-dependent inhibitor will increase after a pre-incubation period with the enzyme and the necessary cofactor (NADPH).

-

Procedure:

-

Perform three parallel IC₅₀ experiments as described in Protocol 5.1.

-

Condition 1 (0-min pre-incubation): Add NADPH to initiate the reaction immediately after adding the substrate (no pre-incubation).

-

Condition 2 (30-min pre-incubation without NADPH): Pre-incubate the microsomes and inhibitor for 30 minutes at 37°C. Then, add the substrate and NADPH simultaneously to start the reaction.

-

Condition 3 (30-min pre-incubation with NADPH): Pre-incubate the microsomes, inhibitor, and NADPH for 30 minutes at 37°C. Then, add the substrate to start the reaction.

-

-

Analysis:

-

Calculate the IC₅₀ value for each condition.

-

Calculate the IC₅₀ shift ratio: IC₅₀ (Condition 2) / IC₅₀ (Condition 3).

-

A shift ratio > 1.5 is typically considered indicative of time-dependent inhibition.

-

Protocol: Isoform Selectivity Profiling

This assay quantifies the inhibitor's potency against CYP3A4 versus other key CYP isoforms.

-

Procedure:

-

Perform the reversible IC₅₀ assay (Protocol 5.1) for the test inhibitor.

-

Instead of HLM, use a panel of individual recombinant human CYP enzymes, including rCYP3A4 , rCYP3A5 , rCYP1A2, rCYP2C9, rCYP2C19, and rCYP2D6.

-

Use an isoform-specific probe substrate for each CYP enzyme.

-

-

Analysis:

-

Determine the IC₅₀ value for each CYP isoform.

-

Calculate the selectivity ratio, particularly for CYP3A5: IC₅₀ (CYP3A5) / IC₅₀ (CYP3A4).

-

A high ratio indicates greater selectivity for CYP3A4.

-

Visualizing Workflows and Mechanisms

Inhibitor Discovery and Characterization Workflow

The process of identifying and validating a selective CYP3A4 inhibitor follows a structured workflow from initial screening to lead optimization.

Caption: Workflow for selective CYP3A4 inhibitor discovery.

Mechanism of Selective vs. Non-Selective Inhibition

This diagram illustrates the differential impact of a selective versus a non-selective inhibitor on drug metabolism pathways.

Caption: Contrasting selective and non-selective CYP3A inhibition.

Conclusion

The development of a selective CYP3A4 inhibitor represents a significant advancement in pharmacotherapy. Such a compound would retain the proven clinical benefits of pharmacokinetic boosting for a wide range of CYP3A4-metabolized drugs while eliminating the considerable risk of off-target toxicity caused by the inhibition of CYP3A5. By leveraging a systematic discovery workflow grounded in robust in vitro characterization, it is feasible to identify and optimize drug candidates that meet this critical therapeutic profile, ultimately leading to safer and more effective polypharmacy regimens.

References

- 1. Pharmacokinetics of Saquinavir, Atazanavir, and Ritonavir in a Twice-Daily Boosted Double-Protease Inhibitor Regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic interactions of oral midazolam with ketoconazole, fluoxetine, fluvoxamine, and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Concurrent clarithromycin and cyclosporin A treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Midazolam should be avoided in patients receiving the systemic antimycotics ketoconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differentiation of intestinal and hepatic cytochrome P450 3A activity with use of midazolam as an in vivo probe: effect of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Itraconazole greatly increases plasma concentrations and effects of felodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Felodipine and itraconazole Interactions - Drugs.com [drugs.com]

- 9. Pharmacokinetic interactions between two human immunodeficiency virus protease inhibitors, ritonavir and saquinavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Saquinavir and ritonavir pharmacokinetics following combined ritonavir and saquinavir (soft gelatin capsules) administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interaction of clarithromycin with cyclosporine in cats: pharmacokinetic study and case report - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclosporine and Clarithromycin Interaction: Risks and Management | empathia.ai [empathia.ai]

An In-depth Technical Guide to the Target Protein and Binding Site of SR9186

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9186, also known as ML368, is a potent and highly selective inhibitor of the human cytochrome P450 3A4 (CYP3A4) enzyme. This document provides a comprehensive technical overview of this compound, focusing on its target protein, binding site, and the downstream consequences of its inhibitory action. Detailed experimental protocols for key assays, quantitative binding data, and visualizations of relevant signaling pathways are presented to support researchers in the fields of drug metabolism, pharmacology, and drug discovery.

Primary Target Protein: Cytochrome P450 3A4 (CYP3A4)

The primary molecular target of this compound is Cytochrome P450 3A4 (CYP3A4) , a critical enzyme predominantly found in the liver and intestine.[1] CYP3A4 is a member of the cytochrome P450 superfamily of monooxygenases and is responsible for the metabolism of a vast array of xenobiotics, including an estimated 50% of all clinically used drugs.[1] The enzyme plays a crucial role in the detoxification of foreign compounds and the metabolism of endogenous molecules such as steroid hormones.

Quantitative Inhibition Data

This compound exhibits potent and selective inhibition of CYP3A4 activity. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound have been determined using various CYP3A4-specific substrate reactions.

| Substrate Probe | Metabolic Reaction | IC50 (nM) | Reference |

| Midazolam | 1'-hydroxylation | 9 | [1] |

| Testosterone | 6β-hydroxylation | 4 | [1] |

| Vincristine | M1 metabolite formation | 38 | [1] |

Putative Binding Site of this compound on CYP3A4

While a co-crystal structure of this compound bound to CYP3A4 is not publicly available, insights into its binding site can be inferred from the extensive structural and mutagenesis data available for CYP3A4. The active site of CYP3A4 is known to be large and malleable, capable of accommodating a wide range of substrates and inhibitors.

Molecular modeling and site-directed mutagenesis studies have identified several key amino acid residues that are crucial for ligand binding and catalysis within the CYP3A4 active site. These residues include, but are not limited to:

-

Phenylalanine Cluster: F108, F213, F215, F241, and F304 create a hydrophobic ceiling for the active site.

-

Other Key Residues: Ser119, Arg212, Ala305, Thr309, and Ala370 have been shown to be important for substrate binding and specificity.[2]

Based on the structure of this compound, a urea-containing compound with aromatic moieties, it is hypothesized to bind within the hydrophobic active site of CYP3A4. The binding is likely stabilized by a combination of hydrophobic interactions with the phenylalanine cluster and hydrogen bonding with polar residues within the active site. The high selectivity of this compound for CYP3A4 over the closely related CYP3A5 suggests that it likely exploits subtle differences in the active site architecture between these two isoforms.

Signaling Pathways Modulated by this compound

Inhibition of CYP3A4 by this compound has significant downstream effects on various physiological and pharmacological pathways, primarily through the modulation of drug and steroid metabolism.

Impact on Drug Metabolism and Pharmacokinetics

The most direct consequence of CYP3A4 inhibition is the alteration of the pharmacokinetic profiles of co-administered drugs that are substrates of this enzyme. By blocking the metabolic clearance of these drugs, this compound can lead to increased plasma concentrations, prolonged half-life, and potentially enhanced therapeutic effects or toxicity. This makes this compound a valuable tool for in vitro drug-drug interaction studies.

CYP3A4 Inhibition by this compound and its Impact on Drug Pharmacokinetics.

Modulation of Steroid Hormone Metabolism

CYP3A4 is involved in the metabolism of endogenous steroid hormones, including testosterone and progesterone. By inhibiting CYP3A4, this compound can disrupt the normal homeostasis of these hormones. This can have implications for physiological processes regulated by steroids and may be a relevant consideration in endocrinological research.

Modulation of Steroid Hormone Metabolism by this compound via CYP3A4 Inhibition.

Experimental Protocols

The following are generalized protocols for assays used to characterize the inhibitory activity of this compound against CYP3A4. These are based on standard methodologies reported in the literature.

CYP3A4 Inhibition Assay using Midazolam 1'-Hydroxylation

This assay measures the inhibition of the CYP3A4-mediated conversion of midazolam to 1'-hydroxymidazolam.

-

Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (or recombinant CYP3A4), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

-

Inhibitor Pre-incubation: Add varying concentrations of this compound (or vehicle control) to the incubation mixture and pre-incubate for a specified time at 37°C to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the substrate, midazolam.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., acetonitrile or methanol).

-

Sample Processing: Centrifuge the samples to pellet the protein.

-

LC-MS/MS Analysis: Analyze the supernatant for the formation of 1'-hydroxymidazolam using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration and calculate the IC50 value by fitting the data to a suitable dose-response curve.

CYP3A4 Inhibition Assay using Testosterone 6β-Hydroxylation

This assay quantifies the inhibition of the CYP3A4-mediated conversion of testosterone to 6β-hydroxytestosterone. The protocol is similar to the midazolam assay, with the following key differences:

-

Substrate: Testosterone is used as the substrate.

-

Metabolite Detected: The formation of 6β-hydroxytestosterone is quantified by LC-MS/MS.

Experimental Workflow Diagram

References

The Influence of SR9186 on Hepatic Metabolism: A Technical Guide

Disclaimer: Publicly available research specifically detailing the effects of SR9186 on hepatic metabolism is limited. This guide synthesizes data from studies on the closely related and well-characterized REV-ERB agonists, SR9009 and SR9011. Due to their identical mechanism of action as REV-ERB agonists, their biological effects on hepatic metabolism are expected to be highly similar to those of this compound. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is a synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are crucial components of the circadian clock and act as transcriptional repressors.[1][2] In the liver, REV-ERBα/β play a pivotal role in integrating circadian rhythms with metabolic processes, including lipid and glucose homeostasis, by directly repressing the expression of key metabolic genes.[3][4]

Upon binding to REV-ERB, this compound stabilizes the receptor, enhancing the recruitment of the nuclear receptor co-repressor (NCoR) complex. This complex, which includes histone deacetylase 3 (HDAC3), leads to the transcriptional repression of REV-ERB target genes.[1][5]

Effects on Hepatic Lipid Metabolism

Activation of REV-ERB by agonists like SR9009 and SR9011 has been shown to significantly reduce hepatic steatosis and improve dyslipidemia in preclinical models. The primary mechanism involves the transcriptional repression of genes involved in de novo lipogenesis and cholesterol biosynthesis.[3][6]

Quantitative Data: Hepatic Gene Expression in Lipid Metabolism

The following table summarizes the observed changes in the expression of key hepatic genes involved in lipid metabolism following treatment with REV-ERB agonists in mouse models of metabolic disease.

| Gene | Function | Model | Treatment | Change in Expression | Reference |

| Srebf1 (SREBP-1c) | Master regulator of lipogenesis | Diet-induced obese mice | SR9011 | Suppressed | [7] |

| Fasn (Fatty Acid Synthase) | Key enzyme in fatty acid synthesis | Diet-induced obese mice | SR9011 | Shift in expression phase | [7] |

| Scd1 (Stearoyl-CoA Desaturase-1) | Enzyme in fatty acid desaturation | Diet-induced obese mice | SR9011 | Suppressed | [7] |

| ApoC-III | Inhibitor of lipoprotein lipase | ob/ob NASH model | SR9009 | Significantly decreased | [1] |

| Dhcr24 | Enzyme in cholesterol synthesis | ob/ob NASH model | SR9009 | Significantly decreased | [1] |

| Hmgcr | Rate-limiting enzyme in cholesterol synthesis | Mouse model | SR9009 | Suppressed | [3] |

Quantitative Data: Physiological Effects on Lipid Profile

| Parameter | Model | Treatment | Result | Reference |

| Hepatic Triglycerides | Diet-induced obese mice | REV-ERB agonist | Reduced | [2] |

| Plasma Triglycerides | Mouse model | SR9009 | Reduced | [3] |

| Plasma Cholesterol | Mouse model | SR9009 | Reduced | [3] |

| Hepatic Steatosis | ob/ob NASH model | SR9009 | No significant change in total lipid area, but reduced hepatocyte ballooning | [1] |

| Hepatic Fibrosis | CCl4-induced fibrosis model | SR9009 | Reduced | [3] |

Effects on Hepatic Glucose Metabolism

REV-ERB activation has been demonstrated to improve glucose homeostasis by suppressing hepatic glucose production (gluconeogenesis). This is achieved through the direct repression of rate-limiting gluconeogenic enzymes.[4][8]

Quantitative Data: Hepatic Gene Expression in Glucose Metabolism

| Gene | Function | Model | Treatment | Change in Expression | Reference |

| Pck1 (PEPCK) | Rate-limiting enzyme in gluconeogenesis | Primary mouse hepatocytes | REV-ERBα activation | Repressed | [4][8] |

| G6pc (G6Pase) | Catalyzes final step of gluconeogenesis | Primary mouse hepatocytes | REV-ERBα activation | Repressed | [4][8] |

Quantitative Data: Physiological Effects on Glucose Profile

| Parameter | Model | Treatment | Result | Reference |

| Fasted Blood Glucose | ob/ob NASH model | SR9009 (30 mg/kg/day for 30 days) | Significantly decreased | [1] |

| Glucose Tolerance (ipGTT) | ob/ob NASH model | SR9009 (30 mg/kg/day for 30 days) | Improved response to glucose bolus | [1] |

| Plasma Glucose | Diet-induced obese mice | REV-ERB agonist | Markedly improved | [9][10] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Hepatic Metabolism

Representative Experimental Workflow for In Vivo Studies

Experimental Protocols

In Vivo Mouse Model of Diet-Induced Obesity and NASH

-

Animal Model: Male C57BL/6J mice (for diet-induced obesity) or leptin-deficient ob/ob mice (for a more rapid NASH phenotype) are commonly used.[1][11] Mice are typically housed under a 12-hour light/dark cycle with ad libitum access to food and water.[11]

-

Diet: To induce metabolic syndrome, mice are fed a high-fat diet (HFD), often providing 45-60% of calories from fat, sometimes supplemented with high fructose and cholesterol to accelerate NASH development (e.g., "NASH diet").[1][12] The diet is administered for a period of 8 to 16 weeks to establish the disease phenotype before treatment initiation.[11][12]

-

Drug Administration: SR9009 (as a proxy for this compound) is typically dissolved in a vehicle such as a solution of 10% DMSO, 10% Tween 80, and 80% saline. It is administered via intraperitoneal (i.p.) injection. Dosing regimens vary, with effective doses reported from 30 mg/kg once daily to 100 mg/kg twice daily (b.i.d.).[1][10] Treatment duration can range from 30 days to 12 weeks.[1][10]

-

Metabolic Phenotyping: Throughout the study, parameters such as body weight and food intake are monitored weekly.[11] Glucose metabolism is assessed using intraperitoneal glucose tolerance tests (ipGTT) and insulin tolerance tests (ITT), typically after an overnight fast.[12]

-

Gene Expression Analysis: Total RNA is extracted from frozen liver tissue. The expression levels of target genes are quantified using quantitative real-time PCR (qPCR) with SYBR Green chemistry.[1] Gene expression is typically normalized to a housekeeping gene like Gapdh or ActinB.[1][13]

In Vitro Hepatocyte Culture Model

-

Cell Lines and Primary Cells: Studies often utilize human hepatoma cell lines like HepG2 or primary hepatocytes isolated from mice or humans.[14][15] Primary hepatocytes are considered the gold standard but have limited viability in culture.[15]

-

Cell Culture Conditions: Cells are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[16] For experiments, cells are often serum-starved to synchronize them and reduce confounding factors from serum components.

-

Treatment: SR9009 or SR9011 is dissolved in DMSO and added to the culture medium at final concentrations typically ranging from 1 to 20 µM. Control cells are treated with an equivalent volume of DMSO.[14]

-

Metabolic Assays:

-

Lipogenesis: To measure de novo lipogenesis, cells can be incubated with radiolabeled precursors like [14C]-acetate, followed by lipid extraction and scintillation counting.

-

Glucose Production: Hepatocytes are incubated in glucose-free medium with gluconeogenic substrates (e.g., lactate and pyruvate). Glucose secreted into the medium is then measured using a glucose oxidase assay.

-

-

Gene Expression Analysis: After treatment for a specified duration (e.g., 24 hours), cells are harvested, and RNA is extracted. Gene expression analysis is performed via qPCR as described for the in vivo protocol.[14]

-

Western Blotting: To assess protein levels, cell lysates are prepared and separated by SDS-PAGE. Proteins are transferred to a membrane and probed with specific primary antibodies against target proteins (e.g., FASN, SREBP-1c, PEPCK) and a loading control (e.g., β-actin).

Conclusion

The activation of REV-ERBα and REV-ERBβ by synthetic agonists, exemplified by compounds like SR9009 and SR9011, represents a promising therapeutic strategy for hepatic metabolic diseases. The data strongly suggest that this compound, acting through the same mechanism, would effectively suppress hepatic de novo lipogenesis and gluconeogenesis. This leads to a reduction in liver fat, improved plasma lipid profiles, and better glucose control. The detailed protocols provided herein offer a framework for researchers to further investigate the precise effects and therapeutic potential of this compound and other REV-ERB agonists in the context of non-alcoholic fatty liver disease, steatohepatitis, and type 2 diabetes. Further studies are warranted to confirm these effects specifically for this compound and to evaluate its safety and efficacy profile for potential clinical translation.

References

- 1. REV-ERB agonism improves liver pathology in a mouse model of NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of REV-ERB in NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Circadian Transcription Factor Rev-Erb in Metabolism and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SR9009 decreased inflammation (IL-6), decreased cholesterol & triglycerides & plasma glucose & plasma insulin levels..... [natap.org]

- 8. Glucagon regulates the stability of REV-ERBα to modulate hepatic glucose production in a model of lung cancer–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. umimpact.umt.edu [umimpact.umt.edu]

- 10. researchgate.net [researchgate.net]

- 11. Diet-induced obesity murine model [protocols.io]

- 12. A modified standard American diet induces physiological parameters associated with metabolic syndrome in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Liver cell culture techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

The In Vitro Pharmacology of SR9186: A Case of Mistaken Identity and a Profile of a Selective CYP3A4 Inhibitor

Disclaimer: Initial research indicates a potential discrepancy in the common understanding of SR9186's primary pharmacological target. Publicly available data and scientific literature predominantly identify this compound (also known as ML368) as a potent and selective inhibitor of the cytochrome P450 enzyme CYP3A4, not as a REV-ERB agonist. This guide will first detail the established in vitro pharmacology of this compound as a CYP3A4 inhibitor. Subsequently, it will address the pharmacology of REV-ERB agonists, a class of compounds with which this compound may be mistakenly associated, to provide a comprehensive resource for researchers in the field of circadian rhythm and metabolism.

Part 1: The Verified In Vitro Pharmacological Profile of this compound (ML368) as a CYP3A4 Inhibitor

This compound has been characterized as a highly selective inhibitor of CYP3A4, a critical enzyme in drug metabolism. Its in vitro activity is primarily assessed through its ability to inhibit the metabolism of known CYP3A4 substrates.

Quantitative Data: Inhibition of CYP3A4 Activity

The inhibitory potency of this compound against CYP3A4 has been determined using various substrates in human liver microsomes. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Substrate | Metabolic Reaction | IC50 (nM) |

| Midazolam | → 1'-hydroxymidazolam | 9 |

| Testosterone | → 6β-hydroxytestosterone | 4 |

| Vincristine | → Vincristine M1 | 38 |

Data sourced from reference[1].

Experimental Protocols

CYP3A4 Inhibition Assay in Human Liver Microsomes

This assay quantifies the ability of a test compound to inhibit the metabolic activity of CYP3A4.

Materials:

-

Pooled human liver microsomes (HLMs)

-

CYP3A4-specific substrates (e.g., Midazolam, Testosterone, Vincristine)

-

This compound (test inhibitor)

-

NADPH regenerating system (cofactor for CYP enzymes)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Pre-incubate a mixture of HLMs, the CYP3A4 substrate, and varying concentrations of this compound in the incubation buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by adding a quenching solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

Calculate the rate of metabolite formation at each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

Visualization of Experimental Workflow

Caption: Workflow for determining the IC50 of this compound on CYP3A4 activity.

Part 2: The In Vitro Pharmacology of REV-ERB Agonists

While this compound is a CYP3A4 inhibitor, the user's query likely pertains to REV-ERB agonists, a class of molecules that includes well-studied compounds like SR9009 and SR9011. These agonists are crucial tools for investigating the role of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) in regulating circadian rhythms and metabolism.[2][3][4]

Core Mechanism of Action

REV-ERB nuclear receptors are transcriptional repressors.[2][3] Their natural ligand is heme.[3][5] Upon ligand binding, REV-ERBs recruit a corepressor complex, which includes Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3).[2] This complex then binds to REV-ERB response elements (RevREs) in the promoter regions of target genes, leading to chromatin condensation and transcriptional repression.[2] Synthetic REV-ERB agonists mimic the action of heme, enhancing the recruitment of the corepressor complex and thereby increasing the repression of target genes.[3][6]

Signaling Pathway

Caption: REV-ERB agonist-mediated transcriptional repression pathway.

Key In Vitro Assays and Experimental Protocols

1. Luciferase Reporter Assay for REV-ERB Activity

This assay measures the ability of a compound to modulate REV-ERB's transcriptional repressive activity.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

Expression vector for REV-ERBα or REV-ERBβ

-

Reporter vector containing a luciferase gene driven by a promoter with RevREs (e.g., Bmal1 promoter)

-

Transfection reagent

-

REV-ERB agonist (test compound)

-

Luciferase assay reagent

Procedure:

-

Co-transfect the cells with the REV-ERB expression vector and the RevRE-luciferase reporter vector.

-

After 24-48 hours, treat the transfected cells with varying concentrations of the REV-ERB agonist.

-

Incubate for a specified period (e.g., 12-24 hours).

-

Lyse the cells and measure luciferase activity using a luminometer.

-

A decrease in luciferase activity indicates agonist-induced repression of the reporter gene.

-

Calculate EC50 values by plotting the dose-response curve.

2. Gene Expression Analysis (qPCR)

This method directly measures the effect of REV-ERB agonists on the mRNA levels of endogenous target genes.

Materials:

-

Relevant cell line (e.g., HepG2 for metabolic gene studies, macrophages for inflammatory gene studies)

-

REV-ERB agonist

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for target genes (e.g., BMAL1, NR1D1, IL-6) and a housekeeping gene.

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with the REV-ERB agonist or vehicle control for a specific duration.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative PCR (qPCR) to measure the relative expression levels of the target genes, normalized to the housekeeping gene.

-

Analyze the data to determine the fold change in gene expression induced by the agonist.

3. Cellular Viability/Toxicity Assay

This assay assesses the potential cytotoxic effects of the REV-ERB agonist.

Materials:

-

Cell line of interest

-

REV-ERB agonist

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the REV-ERB agonist.

-

Incubate for a defined period (e.g., 24, 48, 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control to determine the compound's toxicity profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of REV-ERB in NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Underpinnings of SR9186's Selectivity for CYP3A4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9186, also known as ML368, is a potent and highly selective inhibitor of the human cytochrome P450 3A4 (CYP3A4) enzyme. Its remarkable selectivity, particularly against the highly homologous CYP3A5 isoform, makes it an invaluable tool for in vitro drug metabolism studies and a subject of interest for potential therapeutic applications where precise modulation of CYP3A4 activity is desired. This technical guide provides an in-depth exploration of the theoretical and experimental basis for this compound's selectivity, compiling quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction to this compound and its Significance

Cytochrome P450 3A4 is the most abundant and important drug-metabolizing enzyme in humans, responsible for the oxidative metabolism of approximately 50% of clinically used drugs. Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. The development of selective CYP3A4 inhibitors is crucial for accurately phenotyping the contribution of CYP3A4 to the metabolism of new chemical entities and for avoiding off-target effects in therapeutic contexts.

This compound, chemically identified as 1-(4-Imidazopyridinyl-7phenyl)-3-(4'-cyanobiphenyl) urea, emerged from a high-throughput screening and subsequent structural optimization campaign to identify isoform-specific inhibitors. Its defining characteristic is its profound selectivity for CYP3A4 over other major CYP isoforms, most notably CYP3A5, with which it shares a high degree of sequence and structural homology.

Quantitative Analysis of this compound's Inhibitory Potency and Selectivity

The inhibitory activity of this compound has been characterized against a panel of human cytochrome P450 enzymes. The following table summarizes the available quantitative data on its half-maximal inhibitory concentrations (IC50).

| Cytochrome P450 Isoform | Probe Substrate | IC50 (nM) | Selectivity vs. CYP3A4 (fold) | Reference |

| CYP3A4 | Midazolam | 9 | - | [1][2] |

| Testosterone | 4 | - | [1][2] | |

| Vincristine | 38 | - | [1][2] | |

| CYP3A5 | Midazolam | > 60,000 | > 6,667 | [1][2] |

| Testosterone | > 60,000 | > 15,000 | [1][2] | |

| Vincristine | > 60,000 | > 1,579 | [1][2] | |

| Other CYPs | ||||

| CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1 | Various | Not explicitly quantified, but selectivity is reported to be greater than or equal to that of ketoconazole. | > Ketoconazole's selectivity | [1] |

Note: Specific IC50 values for this compound against the panel of other major CYP isoforms (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, and 2E1) are not detailed in the primary literature beyond a comparative statement to ketoconazole's selectivity. Further studies would be required to establish precise quantitative values.

Theoretical Basis for Selectivity

The exceptional selectivity of this compound for CYP3A4 over the highly similar CYP3A5 isoform is attributed to subtle but critical differences in the active site architecture and dynamics of the two enzymes. While a crystal structure of this compound in complex with CYP3A4 is not publicly available, insights can be drawn from structural studies of other selective CYP3A4 inhibitors and computational modeling.

Recent research has highlighted the importance of the C-terminal loop's conformation in dictating inhibitor selectivity between CYP3A4 and CYP3A5. In CYP3A5, this loop adopts a conformation that is 2–3 Å closer to the heme group, resulting in a narrower ligand-binding pocket compared to CYP3A4. This structural difference likely creates steric hindrance for inhibitors like this compound, preventing their optimal binding to the CYP3A5 active site. The favorable binding of this compound to CYP3A4 is thought to be a result of its ability to fit within the more accommodating active site of CYP3A4 without clashing with the C-terminal loop.

The following diagram illustrates the proposed logical relationship for the selectivity of inhibitors based on these structural differences.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro CYP Inhibition Assay (Recombinant CYPs)

This protocol is adapted from the methods described by Li et al. (2012) for determining the IC50 of this compound against recombinant human cytochrome P450 enzymes.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5)

-

Pooled human liver microsomes (HLM)

-

This compound (ML368)

-

Probe substrates (e.g., midazolam, testosterone, vincristine)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Prepare stock solutions of probe substrates in a suitable solvent.

-

Prepare working solutions of recombinant CYP enzymes and HLM in potassium phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, combine the recombinant CYP enzyme (or HLM), potassium phosphate buffer, and varying concentrations of this compound.

-

Pre-incubate the mixture for a short period at 37°C.

-

Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percent inhibition of enzyme activity at each concentration of this compound relative to a vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

-

The following diagram outlines the general workflow for a CYP inhibition assay.

Signaling and Metabolic Pathways

The primary and direct effect of this compound is the inhibition of CYP3A4-mediated metabolism. This does not typically involve direct modulation of classical signaling pathways (e.g., kinase cascades). However, the selective inhibition of CYP3A4 can have significant downstream consequences on metabolic pathways and, indirectly, on signaling processes that are influenced by the levels of endogenous or xenobiotic compounds.

Impact on Drug Metabolism: By inhibiting CYP3A4, this compound can increase the plasma concentrations and prolong the half-life of co-administered drugs that are substrates of this enzyme. This can lead to exaggerated pharmacological effects or toxicity.

Impact on Endogenous Compound Metabolism: CYP3A4 is involved in the metabolism of various endogenous compounds, including steroids (e.g., testosterone, cortisol) and bile acids. Selective inhibition of CYP3A4 can alter the homeostasis of these compounds, which could have physiological consequences. For instance, altered steroid metabolism could indirectly affect nuclear receptor signaling.

The following diagram illustrates the central role of CYP3A4 in metabolism and the effect of this compound.

Conclusion